molecular formula C7H7NS B2505520 2-(Thiophen-2-yl)propanenitrile CAS No. 88701-59-1

2-(Thiophen-2-yl)propanenitrile

Cat. No.: B2505520
CAS No.: 88701-59-1
M. Wt: 137.2
InChI Key: QTOABKRIUPTTPQ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)propanenitrile is a heterocyclic organic compound with the molecular formula C7H7NS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanenitrile group.

Scientific Research Applications

2-(Thiophen-2-yl)propanenitrile has diverse applications in scientific research:

Safety and Hazards

The compound is classified as dangerous with the hazard statement H302: Harmful if swallowed . It is recommended to handle with care and follow safety precautions when dealing with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)propanenitrile typically involves the reaction of thiophene with propanenitrile under specific conditions. One common method is the condensation reaction, where thiophene is reacted with an appropriate nitrile compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Thiophen-2-yl)propanenitrile is unique due to the presence of both the thiophene ring and the nitrile group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-thiophen-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOABKRIUPTTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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